4-(Tert-butyl)phenylacetylene 4-(Tert-butyl)phenylacetylene 4-tert-Butylphenylacetylene can be synthesized from 4-tert-butylstyrene.

Brand Name: Vulcanchem
CAS No.: 772-38-3
VCID: VC1723488
InChI: InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C#C
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol

4-(Tert-butyl)phenylacetylene

CAS No.: 772-38-3

Cat. No.: VC1723488

Molecular Formula: C12H14

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butyl)phenylacetylene - 772-38-3

Specification

CAS No. 772-38-3
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
IUPAC Name 1-tert-butyl-4-ethynylbenzene
Standard InChI InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Standard InChI Key ZSYQVVKVKBVHIL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C#C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C#C

Introduction

Chemical Structure and Basic Properties

4-(Tert-butyl)phenylacetylene, also known by its CAS number 772-38-3, is characterized by a chemical formula of C12H14 with a molecular architecture featuring a terminal acetylene group (-C≡CH) connected to a benzene ring that bears a tert-butyl substituent at the para position. The compound is identified by its InChI notation: 1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3, and its corresponding InChI key: ZSYQVVKVKBVHIL-UHFFFAOYSA-N .

The physical properties of 4-(tert-butyl)phenylacetylene include a boiling point of 70°C at 2 mm Hg pressure . The compound demonstrates a purity of 96% in commercial preparations and exists as a combustible liquid with a defined flash point of 82.2°C (180.0°F) when measured in a closed cup apparatus .

PropertyValueReference
Chemical FormulaC12H14
CAS Number772-38-3
Boiling Point70°C (2 mm Hg)
Flash Point82.2°C (closed cup)
Physical StateLiquid
Storage Class10 - Combustible liquids

Synthetic Applications

4-(Tert-butyl)phenylacetylene serves as a valuable building block for the synthesis of more complex molecular structures. The terminal alkyne functionality enables it to participate in various coupling reactions, particularly palladium-catalyzed transformations.

Key Synthetic Pathways

The compound can be utilized in the synthesis of several important derivatives:

  • In the preparation of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione, where the acetylenic unit serves as a key structural component in the formation of the extended conjugated system .

  • Through Sonogashira coupling reactions with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to yield 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether, demonstrating its utility in constructing elaborate macrocyclic architectures with extended π-systems .

  • In palladium-catalyzed cross-coupling with 4-(tert-butyldimethylsiloxy)iodobenzene to form 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene, showcasing its compatibility with silicon-containing protecting groups .

These synthetic applications highlight the versatility of 4-(tert-butyl)phenylacetylene as a building block in organic synthesis, particularly in creating compounds with extended conjugation and complex supramolecular structures.

Biochemical Activity and Enzyme Interactions

Interaction with Cytochrome P450

One of the most significant aspects of 4-(tert-butyl)phenylacetylene (tBPA) is its activity as a potent mechanism-based inactivator of cytochrome P450 2B4. Research has demonstrated that this compound exhibits exceptional efficiency in enzyme inactivation with a partition ratio approaching zero, indicating that nearly every molecule that enters the active site leads to enzyme inactivation .

The mechanism of inactivation involves the formation of a covalent adduct between tBPA and the enzyme. Specifically, liquid chromatography-mass spectrometry analyses have revealed that tBPA forms a protein adduct with the enzyme in a 1:1 stoichiometric ratio. Peptide mapping studies have provided evidence that tBPA binds covalently to the Threonine-302 residue of the P450 2B4 enzyme .

Structural Basis for Enzyme Inactivation

Molecular modeling studies complement the experimental findings by demonstrating that the terminal carbon of the acetylenic group positions at approximately 3.65 Å from the Threonine-302 residue, facilitating the covalent modification of this specific amino acid. This precise positioning explains the high efficiency of enzyme inactivation .

The biochemical consequences of this covalent modification are significant. The modified P450 2B4 exhibits a red-shifted Soret band by 5 nm to 422 nm compared to the unmodified protein. Additionally, the modified enzyme shows altered substrate binding characteristics, with benzphetamine binding causing no spin shift, indicating substantial changes in the active site environment or accessibility .

Mechanistic Implications

The mechanism of inactivation appears to involve steric hindrance caused by the covalently bound tBPA, which prevents substrate binding to the active site of the enzyme. This is particularly noteworthy as the inactivation occurs without modification or loss of the heme group, suggesting that the structural perturbation is localized to the substrate binding region rather than affecting the catalytic center directly .

The biochemical studies of tBPA provide valuable insights into enzyme inactivation mechanisms and offer potential applications in studying P450 enzymes, which are critical in drug metabolism and toxicology.

Safety ParameterDetailsReference
Hazard ClassificationAquatic Acute 1; Aquatic Chronic 1
GHS PictogramGHS09 (Environmental)
Signal WordWarning
H-CodesH410
P-CodesP273, P391, P501
Recommended PPEEyeshields, Gloves, Respirator

Comparative Analysis with Related Compounds

While focusing specifically on 4-(tert-butyl)phenylacetylene, it is instructive to briefly note structural analogues that share the tert-butylphenyl moiety. Two such compounds that appear in the research literature are 4-tert-butylphenol and 4'-tert-butylacetophenone.

4-tert-butylphenol has been studied in biodegradation pathways, with research identifying Sphingobium fuliginis strains capable of utilizing this compound as a sole carbon and energy source. The metabolic pathway involves hydroxylation to 4-tert-butylcatechol followed by meta-cleavage, ultimately yielding 3,3-dimethyl-2-butanone .

4'-tert-butylacetophenone is utilized in organic synthesis, particularly in the preparation of 2-pyridone derivatives, and has been identified as an impurity in the synthesis of the pharmaceutical compound ebastine .

The presence of the tert-butyl group in these related compounds confers similar physicochemical properties, including hydrophobicity and steric bulk, though the distinctive acetylenic group in 4-(tert-butyl)phenylacetylene contributes to its unique reactivity profile and applications.

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